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Compound of Interest

4-Bromo-2-(4-
Compound Name:

methylphenoxy)aniline
CAS No.: 1478675-68-1
Cat. No.: B2827802

Get Quote

Executive Summary

Target Molecule: 4-Bromo-2-(4-methylphenoxy)aniline CAS: 1478675-68-1 Molecular
Formula: C13H12BrNO Key Applications: Kinase inhibitor intermediate (e.g., BTK, EGFR
scaffolds), agrochemical precursor.

This technical guide details the synthesis of 4-Bromo-2-(4-methylphenoxy)aniline, a critical
biaryl ether scaffold. While multiple retrosynthetic disconnections exist, this guide prioritizes the
Convergent S_NAr Route (Pathway A) as the industry standard for scalability and
regiochemical integrity. A secondary Linear Post-Functionalization Route (Pathway B) is
provided for context but flagged for regioselectivity risks.

Core Technical Challenge: The primary challenge is preserving the aryl bromide moiety during
the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C + H2) carries a high
risk of hydrodehalogenation. Therefore, a chemoselective metal-mediated reduction (Fe/NHa4Cl)
is the validated protocol.
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Retrosynthetic Analysis & Pathway Logic

The structural integrity of the target relies on the correct placement of the bromine atom relative
to the ether linkage and the amine.

Pathway A: The Convergent "Process" Route
(Recommended)

This route installs the bromine atom before the coupling step, utilizing a pre-functionalized
building block. This guarantees the regiochemistry of the halogen.

o Step 1: Nucleophilic Aromatic Substitution (S_NAr) of 4-bromo-1-fluoro-2-nitrobenzene with

p-cresol.

o Step 2: Chemoselective reduction of the nitro group to the aniline using Iron (Fe) /
Ammonium Chloride (NH4Cl) to prevent debromination.

Pathway B: The Linear "Discovery" Route

This route builds the ether core first and introduces the bromine last.

o Step 1. S_NAr of 1-fluoro-2-nitrobenzene with p-cresol.

e Step 2: Reduction (Pd/C + Hz is acceptable here as no halogen is present).
o Step 3: Electrophilic Aromatic Bromination.

o Risk:[1] While the amine strongly directs para, the 2-phenoxy group exerts competing
electronic and steric influence. Although the 4-position is favored, separation of the 6-
bromo regioisomer may be required.

Visualization of Pathways[2]
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Pathway B: Linear (Regio-Risk)
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Caption: Comparative logic flow of Convergent (Green) vs. Linear (Red) synthesis pathways.

Detailed Experimental Protocols (Pathway A)
Step 1: Synthesis of 4-Bromo-2-(4-methylphenoxy)-1-
hitrobenzene

Reaction Type: Nucleophilic Aromatic Substitution (S_NAr) Mechanism: Addition-Elimination via
Meisenheimer Complex.
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Parameter

Specification

Notes

Limiting Reagent

4-Bromo-1-fluoro-2-

nitrobenzene

The fluorine atom is activated

by the ortho-nitro group.

Slight excess ensures

Nucleophile p-Cresol (1.05 equiv) complete consumption of the
aryl fluoride.

B Potassium Carbonate (K2COs)  Milled/powdered form

ase
(1.5 - 2.0 equiv) preferred for solubility.

Polar aprotic solvents are

Solvent DMF or NMP required to solvate the
phenoxide anion.
Higher temps may degrade the

Temperature 60°C — 80°C nitro group or cause ether
cleavage.

Protocol:

e Charge a 3-neck round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4

mmol) and DMF (100 mL).

e Add p-cresol (5.16 g, 47.7 mmol) followed by K2COs (9.4 g, 68.1 mmol).

o Heat the mixture to 80°C under nitrogen atmosphere for 4—6 hours.

e |IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC for disappearance
of the aryl fluoride.

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with
vigorous stirring. The product should precipitate as a yellow/orange solid.

Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and base.

Dry in a vacuum oven at 45°C.
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o Typical Yield: 85-92%.

o Purity: >95% (usually sufficient for the next step).

Step 2: Chemoselective Reduction to 4-Bromo-2-(4-
methylphenoxy)aniline

Reaction Type: Bechamp Reduction (modified) Criticality: Use of Fe/NH4Cl prevents the
cleavage of the C-Br bond, which frequently occurs with catalytic hydrogenation (Pd/Hz).

Parameter Specification Notes

Iron Powder (Fe) (3.0 - 5.0 Must be fine mesh (325 mesh)
Reagent .

equiv) for surface area.

Ammonium Chloride (NH4Cl) Provides a mild acidic buffer;
Electrolyte )

(5.0 equiv) safer than HCI/AcOH.

The reaction is heterogeneous;

Solvent Ethanol/Water (3:1)

vigorous stirring is essential.

Reaction is exothermic; control
Temperature Reflux (70-80°C) o )
initial heating.

Protocol:

 In aflask equipped with a mechanical stirrer and reflux condenser, suspend 4-bromo-2-(4-
methylphenoxy)-1-nitrobenzene (10.0 g, 32.4 mmol) in Ethanol (80 mL).

e Add a solution of NH4Cl (8.6 g, 162 mmol) in Water (25 mL).

e Add Iron powder (9.0 g, 162 mmol) in portions.

¢ Heat to reflux (approx. 78°C) with vigorous stirring for 2—4 hours.
o Observation: The mixture will turn dark grey/black (iron oxides).

e |PC: Monitor by TLC/HPLC. The starting nitro spot will disappear, and a lower Rf fluorescent
amine spot will appear.
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o Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad
with hot ethanol (50 mL).

o Concentrate the filtrate under reduced pressure to remove ethanol.
o Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
e Wash combined organics with Brine, dry over NazSOa4, and concentrate.

 Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography
(Hexane/EtOAc gradient) if necessary.

o Typical Yield: 75-85%.

o Characterization: *H NMR should show a broad singlet (NHz2) around 3.5-5.0 ppm and the
distinct methyl singlet of the tolyl group.

Analytical Profile & Quality Control

Test Expected Result | Criteria

Appearance Off-white to light brown crystalline solid.

0 2.25 (s, 3H, Ar-CHs3), 4 5.10 (br s, 2H, NH2), o
iH NMR (DMSO-de) 6.7-7.2 (m, 7H, Aromatic protons). Key
-Ue
diagnostic: Doublet for H-3 (ortho to phenoxy)

and dd for H-5.

[M+H]* =278.0/280.0 (1:1 Isotopic pattern

Mass Spec (ESI+
pec ( ) characteristic of Bromine).

HPLC Purity >98% (Area %).

DMF < 880 ppm, EtOH < 5000 ppm (ICH Q3C

limits).

Residual Solvents

Safety & Handling

e 4-Bromo-1-fluoro-2-nitrobenzene: Skin irritant and potential sensitizer. Use gloves and
handle in a fume hood.
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e Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do
not distill the nitro intermediate to dryness at high temperatures.

» lron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not discard
directly into trash bins. Keep wet and dispose of in a designated metal waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Synthesis Guide: 4-Bromo-2-(4-
methylphenoxy)aniline]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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